Product packaging for 1-Benzoxepin-4-ylmethanamine(Cat. No.:CAS No. 1421601-52-6)

1-Benzoxepin-4-ylmethanamine

Cat. No.: B13304227
CAS No.: 1421601-52-6
M. Wt: 173.21 g/mol
InChI Key: RCGDLPKBOIVXIR-UHFFFAOYSA-N
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Description

1-Benzoxepin-4-ylmethanamine is a chemical compound featuring a benzoxepine scaffold linked to a methanamine functional group. The benzoxepine structure is a seven-membered oxepine ring fused with a benzene ring, which is a privileged structure in medicinal chemistry due to its presence in biologically active molecules . The primary application of this compound is as a versatile building block or synthetic intermediate in organic synthesis and drug discovery research. The amine group provides a handle for further chemical modifications, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is particularly valuable in the design and synthesis of novel small-molecule probes or potential therapeutic agents. Its structure is analogous to other documented benzoxepine derivatives which have been explored for their pharmacological properties . Researchers are advised to consult the specific product certificate of analysis for detailed purity and characterization data. Handling should follow standard laboratory safety protocols. This product is for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B13304227 1-Benzoxepin-4-ylmethanamine CAS No. 1421601-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1421601-52-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-benzoxepin-4-ylmethanamine

InChI

InChI=1S/C11H11NO/c12-8-9-5-6-13-11-4-2-1-3-10(11)7-9/h1-7H,8,12H2

InChI Key

RCGDLPKBOIVXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)CN

Origin of Product

United States

Reaction Chemistry and Derivatization of 1 Benzoxepin 4 Ylmethanamine

Reactivity of the Benzoxepin Core

The benzoxepin core is a bicyclic system where a benzene (B151609) ring is fused to an oxepin (B1234782) ring. The reactivity of this core can be considered in terms of the individual contributions of its constituent rings.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org In the case of 1-Benzoxepin-4-ylmethanamine, these reactions occur on the benzene portion of the molecule. The rate and regioselectivity of the substitution are influenced by the substituents attached to the benzene ring. masterorganicchemistry.com

The ether oxygen atom of the oxepin ring, being directly attached to the benzo moiety, exerts a significant electronic influence. By donating its lone pair of electrons into the ring through resonance, the oxygen atom acts as an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This electron donation stabilizes the cationic intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com

The activating nature of the ether oxygen also directs incoming electrophiles to specific positions. It is an ortho, para-director, meaning that substitution will preferentially occur at the positions ortho and para to the oxygen atom.

Common electrophilic aromatic substitution reactions applicable to the benzoxepin system include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The table below summarizes the expected major products for the electrophilic aromatic substitution on the benzo moiety of a generic 1-benzoxepin scaffold.

Reaction TypeReagent(s)Expected Substitution Position(s)Product Type
BrominationBr₂, FeBr₃Ortho, Para to OxygenBromo-1-benzoxepin derivative
NitrationHNO₃, H₂SO₄Ortho, Para to OxygenNitro-1-benzoxepin derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Para to Oxygen (major due to sterics)Acyl-1-benzoxepin derivative

The seven-membered oxepin ring is a non-aromatic, electron-rich system that undergoes its own characteristic reactions. Unlike the stable benzene ring, the oxepin ring is subject to valence tautomerism, existing in equilibrium with its corresponding benzene oxide form. wikipedia.org This equilibrium and the ring strain contribute to its unique reactivity.

Key reactions of the oxepin ring in benzoxepin systems include:

Thermal Rearrangement: At elevated temperatures, 1-benzoxepins can undergo rearrangement to form more stable 1-naphthol (B170400) derivatives. The rate of this transformation is dependent on the electron density of the oxepin ring. researchgate.net

Photochemical Cycloaddition: Upon irradiation with UV light, 1-benzoxepins can be converted into 2a,7b-dihydrocyclobuta[b]benzofurans through an intramolecular [2+2] cycloaddition. researchgate.net

Oxidative Ring Opening: The oxepin ring can be epoxidized, leading to a highly reactive intermediate that undergoes ring opening. For instance, 4,5-benzoxepin can be epoxidized by dimethyldioxirane (B1199080) or cytochrome P450 enzymes to form a 2,3-epoxyoxepin intermediate. nih.govnih.gov This unstable intermediate rapidly opens to form products like 1H-2-benzopyran-1-carboxaldehyde. nih.govnih.gov The reaction with cerium (IV) ammonium (B1175870) nitrate (B79036) can yield an oxidized dimeric molecule. nih.gov

Transformations at the Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a key site for derivatization, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows for a variety of transformations, including acylation, alkylation, and sylation.

Acylation is the process of introducing an acyl group (R-C=O) onto the amine, forming an amide linkage. This is one of the most common transformations for primary amines. mdpi.com The reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. semanticscholar.org The resulting amides are generally stable and neutral compounds. This reaction can also serve as a method for protecting the amino group during multi-step syntheses. semanticscholar.org

Acylating AgentReagent ClassProduct Type
Acetyl chloride (CH₃COCl)Acyl HalideN-(1-Benzoxepin-4-ylmethyl)acetamide
Benzoyl chloride (C₆H₅COCl)Acyl HalideN-(1-Benzoxepin-4-ylmethyl)benzamide
Acetic anhydride (B1165640) ((CH₃CO)₂O)Acid AnhydrideN-(1-Benzoxepin-4-ylmethyl)acetamide
Succinic anhydrideCyclic Anhydride4-((1-Benzoxepin-4-ylmethyl)amino)-4-oxobutanoic acid

The nitrogen atom of the aminomethyl group can act as a nucleophile to attack alkylating agents, such as alkyl halides or sulfates, leading to the formation of new carbon-nitrogen bonds. nih.gov The extent of alkylation can be controlled by the stoichiometry of the reactants. Reaction with one equivalent of an alkylating agent can yield a secondary amine. The use of excess alkylating agent or stronger reaction conditions can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.

Alkylating AgentReagent ClassExpected Product(s)
Methyl iodide (CH₃I)Alkyl HalideN-Methyl-1-benzoxepin-4-ylmethanamine (secondary amine)
Ethyl bromide (CH₃CH₂Br)Alkyl HalideN-Ethyl-1-benzoxepin-4-ylmethanamine (secondary amine)
Benzyl chloride (C₆H₅CH₂Cl)Alkyl HalideN-Benzyl-1-benzoxepin-4-ylmethanamine (secondary amine)

Silylation is a chemical process in which a silyl (B83357) group (-SiR₃) replaces an active hydrogen atom, in this case, one of the hydrogens on the primary amine. This reaction is commonly used to protect the amine functionality during other chemical transformations. The resulting N-silylated amines are generally less nucleophilic and basic. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically used in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or imidazole (B134444) to neutralize the HCl byproduct.

Silylating AgentReagent AbbreviationProduct Type
Trimethylsilyl chlorideTMSClN-trimethylsilyl-1-benzoxepin-4-ylmethanamine
tert-Butyldimethylsilyl chlorideTBDMSClN-(tert-butyldimethylsilyl)-1-benzoxepin-4-ylmethanamine
Triethylsilyl chlorideTESClN-triethylsilyl-1-benzoxepin-4-ylmethanamine

Formation of Imine Derivatives from Primary Amines

The primary amine group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, most notably imines, also known as Schiff bases. The formation of an imine involves the reaction of the primary amine with an aldehyde or a ketone, typically under acid catalysis. masterorganicchemistry.com This condensation reaction proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (C=N) of the imine. numberanalytics.com

The general mechanism for imine formation from a primary amine and a carbonyl compound involves a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com The reaction is reversible and can be driven to completion by removing the water formed, for instance, by azeotropic distillation.

The reaction of this compound with various aldehydes and ketones yields a library of imine derivatives with diverse steric and electronic properties, depending on the nature of the carbonyl compound used.

Table 1: Examples of Imine Derivatives from this compound

Reactant (Aldehyde/Ketone) Product (Imine)
Benzaldehyde (B42025) N-(phenylmethylidene)-1-(1-benzoxepin-4-yl)methanamine
Acetone N-(propan-2-ylidene)-1-(1-benzoxepin-4-yl)methanamine

Functional Group Interconversions on this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. imperial.ac.ukslideshare.net The primary amine of this compound is amenable to a range of such transformations, allowing for the introduction of new functionalities and the modulation of the molecule's properties.

Key functional group interconversions involving the primary amine include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides converts the primary amine into a corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.

Alkylation: The primary amine can be alkylated using alkyl halides, although overalkylation to secondary and tertiary amines can be a challenge. Reductive amination, the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amine into a diazonium salt. This intermediate can then be subjected to a variety of transformations, such as substitution with a hydroxyl group (to form an alcohol), a halide, or a cyano group.

Table 2: Potential Functional Group Interconversions of this compound

Reagent Resulting Functional Group Product Name
Acetyl chloride Amide N-((1-benzoxepin-4-yl)methyl)acetamide
Benzenesulfonyl chloride Sulfonamide N-((1-benzoxepin-4-yl)methyl)benzenesulfonamide

Regioselectivity and Chemoselectivity in Derivatization Reactions

The principles of regioselectivity and chemoselectivity are crucial in guiding the derivatization of a multifunctional molecule like this compound. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amine is the most nucleophilic and basic site. Therefore, in reactions with electrophiles, the amine group is expected to be the most reactive site. For instance, in an acylation reaction using acetyl chloride, the amine will be selectively acylated over potential reactions at the benzene ring or the oxepine ether oxygen.

Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple reactive sites. In the context of this compound, regioselectivity becomes particularly important when considering electrophilic aromatic substitution on the benzene ring. The ether oxygen of the benzoxepin system is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur primarily at the positions ortho and para to the ether linkage. The steric bulk of the oxepine ring may influence the ratio of ortho to para substitution.

The interplay of these selectivity principles allows for the controlled derivatization of this compound, enabling the synthesis of a wide array of specifically functionalized analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 1-Benzoxepin-4-ylmethanamine would be expected to provide key information. The chemical shifts, integration, and coupling patterns of the proton signals would help to identify the different types of protons present in the molecule. For instance, distinct signals would be anticipated for the aromatic protons on the benzene (B151609) ring, the protons of the oxepine ring, the methylene (B1212753) protons of the aminomethyl group, and the amine protons themselves. The coupling constants between adjacent protons would provide valuable insight into the connectivity and stereochemistry of the seven-membered oxepine ring.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shifts would differentiate between the aromatic, aliphatic, and alkene carbons within the benzoxepine (B8326511) core, as well as the carbon of the aminomethyl substituent. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further distinguish between CH, CH₂, and CH₃ groups.

To unambiguously assign the proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity within the individual ring systems and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different structural fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern, observed in the mass spectrum, would show characteristic losses of fragments such as the amine group or parts of the oxepine ring, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching for the aromatic and aliphatic protons.

C=C stretching of the aromatic ring.

C-O stretching of the ether linkage within the oxepine ring.

N-H bending vibrations.

X-ray Diffraction Crystallography for Solid-State Molecular Structure

If a suitable single crystal of this compound or a salt thereof could be obtained, X-ray crystallography would provide the most definitive structural information. rsc.org This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the seven-membered oxepine ring. This would also unequivocally establish the connectivity of the atoms in the molecule.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.orgencyclopedia.pub These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore powerful for elucidating the stereochemistry of molecules like this compound. nih.govrsc.org The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. encyclopedia.pubmdpi.com For a chiral molecule, the ECD spectrum consists of positive or negative bands (Cotton effects) that are unique to each enantiomer. The spectra of two enantiomers are mirror images of each other. encyclopedia.pub

The absolute configuration of this compound can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations, often using time-dependent density functional theory (TDDFT). nih.gov A good agreement between the experimental and calculated spectra for a specific enantiomer (e.g., R or S) allows for the unambiguous assignment of its absolute configuration. nih.gov

The enantiomeric excess (e.e.) of a sample can also be determined using ECD. A pure enantiomer will show a spectrum with maximum intensity, while a racemic mixture will be ECD silent. The magnitude of the ECD signal is directly proportional to the excess of one enantiomer over the other.

Illustrative ECD Data for this compound Enantiomers (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)

Wavelength (nm)(R)-1-Benzoxepin-4-ylmethanamine (Δε)(S)-1-Benzoxepin-4-ylmethanamine (Δε)
280+2.5-2.5
255-1.8+1.8
230+5.0-5.0
215-3.2+3.2

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.orgbruker.com VCD provides detailed information about the absolute configuration and conformational properties of chiral molecules in solution. rsc.orgbruker.com Similar to ECD, the VCD spectrum of one enantiomer is a mirror image of the other, and a racemic mixture shows no VCD signal. bruker.com

The determination of absolute configuration using VCD also relies on the comparison of experimental spectra with those predicted by quantum mechanical calculations. wikipedia.org VCD is particularly useful as it provides a larger number of narrower, more resolved bands compared to ECD, offering a rich source of stereochemical information. nih.gov

Illustrative VCD Data for Key Vibrational Bands of this compound Enantiomers (Note: The following data is hypothetical and for illustrative purposes only.)

Wavenumber (cm⁻¹)Vibrational Mode(R)-Enantiomer (ΔA x 10⁻⁵)(S)-Enantiomer (ΔA x 10⁻⁵)
3350N-H stretch+1.5-1.5
2920C-H stretch (aliphatic)-2.0+2.0
1600C=C stretch (aromatic)+0.8-0.8
1250C-O-C stretch (ether)-1.2+1.2

Optical Rotation

A fundamental chiroptical property is optical rotation, the ability of a chiral substance to rotate the plane of plane-polarized light. anton-paar.com The measurement is performed using a polarimeter. alfa-chemistry.com The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). rudolphresearch.com The rotation is reported as specific rotation [α], with dextrorotatory (+) compounds rotating light clockwise and levorotatory (-) compounds rotating it counter-clockwise. libretexts.org While useful for routine quality control to determine enantiomeric purity, optical rotation alone is generally insufficient for the unambiguous assignment of absolute configuration without reference to an established standard. anton-paar.comlibretexts.org

The enantiomeric excess (ee) can be calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer. libretexts.org

Formula for Enantiomeric Excess: ee (%) = ([α]observed / [α]max) × 100

Chiral High-Performance Liquid Chromatography (HPLC)

For the practical separation and quantification of enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique. humanjournals.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. humanjournals.comhplc.eu

Several types of CSPs are available, including Pirkle-type (brush-type), polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), and macrocyclic glycopeptide-based phases. hplc.euphenomenex.combioanalysis-zone.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. windows.net For primary amines like this compound, derivatization with a suitable agent can sometimes enhance chiral recognition and improve separation on certain CSPs. nih.gov

Illustrative Chiral HPLC Method for the Enantiomeric Separation of this compound (Note: The following method is hypothetical and for illustrative purposes only.)

ParameterCondition
Column Chiralpak® AD-H (amylose derivative)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Hypothetical Retention Time (R-enantiomer) 8.5 min
Hypothetical Retention Time (S-enantiomer) 10.2 min

By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity of a sample can be accurately determined.

Stereochemical Investigations of 1 Benzoxepin 4 Ylmethanamine

Identification of Chiral Centers and Stereogenic Elements

Chirality in a molecule typically originates from one or more stereogenic centers, which are most commonly tetrahedral carbon atoms bonded to four different substituents. tru.careddit.com In the structure of 1-Benzoxepin-4-ylmethanamine, the carbon atom at position 4 of the benzoxepin ring is a primary stereogenic center. knowledgebin.org A stereogenic center is defined as an atom for which the interchange of any two attached groups results in a new stereoisomer. chemrxiv.orgresearchgate.net

Table 1: Substituents on the Chiral Center (C4) of this compound
Substituent NumberGroup Description
1A hydrogen atom (-H)
2A methanamine group (-CH₂NH₂)
3The C3-C2 segment of the benzoxepin ring
4The C5-O1 segment of the benzoxepin ring

Analysis of Enantiomers and Diastereomers

The presence of a single chiral center at the C4 position means that this compound can exist as a pair of stereoisomers that are non-superimposable mirror images of each other. chemistrysteps.com These isomers are known as enantiomers. wikipedia.orgucsb.edu Enantiomers share identical physical and chemical properties in an achiral environment, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. mdpi.com

The two enantiomers of this compound are designated based on the Cahn-Ingold-Prelog (CIP) priority rules as either (R)-1-Benzoxepin-4-ylmethanamine or (S)-1-Benzoxepin-4-ylmethanamine.

If a second stereogenic center were present in the molecule, it would give rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. chemistrysteps.comucsb.edu They have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. tru.ca For instance, a related benzoxathiepin derivative with two stereogenic centers exists as four distinct stereoisomers. nih.govresearchgate.net

Table 2: Stereoisomeric Relationships in a Hypothetical Molecule with Two Chiral Centers (C4, Cx)
Isomer 1Isomer 2Relationship
(4R, xR)(4S, xS)Enantiomers
(4R, xS)(4S, xR)Enantiomers
(4R, xR)(4R, xS)Diastereomers
(4R, xR)(4S, xR)Diastereomers
(4S, xS)(4R, xS)Diastereomers

Methods for Stereoisomer Separation and Resolution

The separation of enantiomers, a process known as chiral resolution, is essential for studying the properties of individual stereoisomers. Since enantiomers have identical physical properties, their separation requires a chiral environment. mdpi.com Chromatographic methods are among the most effective for resolving racemic mixtures. mdpi.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely employed technique. mdpi.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net

Commonly used CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are very common. For example, a cellulose phenyl-type chiral stationary phase has been successfully used to achieve baseline-resolved separation of the four stereoisomers of a related benzoxathiepin derivative. nih.govresearchgate.net

Protein-based CSPs: These utilize the natural chirality of proteins like cellobiohydrolase (CBH) to achieve separation, often for basic drug compounds. unife.it

Cyclodextrin and Cyclofructan-based CSPs: These macrocyclic oligosaccharides provide a chiral cavity into which one enantiomer may fit better than the other. unife.it

Besides chromatography, other methods like enzymatic resolution can be used. This technique relies on the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted forms. mdpi.com

Table 3: Overview of Chiral Resolution Techniques
TechniquePrincipleCommon Application
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP)Analytical and preparative separation of enantiomers
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral columnAnalysis of volatile chiral compounds
Enzymatic ResolutionStereoselective enzymatic transformation of one enantiomerPreparation of enantiopure compounds
Diastereomeric CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallizationLarge-scale industrial resolution

Conformational Analysis of the Benzoxepin Ring System

The fusion of the oxepin (B1234782) ring to the rigid benzene (B151609) ring introduces significant constraints, reducing the number of accessible conformations compared to an unsubstituted cycloheptane (B1346806) ring. The specific preferred conformation of this compound will be influenced by steric and electronic interactions involving the methanamine substituent at the C4 position.

Techniques used to study these conformations include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR studies can provide information about the energy barriers between different conformations and identify the most stable conformers in solution. nih.govnih.gov

Computational Chemistry: Molecular dynamics (MD) simulations and quantum chemical calculations can be used to explore the potential energy surface of the molecule and predict the relative stabilities and geometries of different conformers. nih.govnih.gov

Table 4: Potential Conformations of Seven-Membered Ring Systems
ConformationGeneral Description
ChairA relatively stable, puckered conformation
BoatA higher-energy, flexible conformation
Twist-BoatAn intermediate conformation between two boat forms, often more stable than the boat
Twist-ChairAn intermediate conformation between chair and boat forms

Impact of Stereochemistry on Molecular Recognition Research

Stereochemistry is a paramount factor in molecular recognition, particularly in biological systems where interactions occur with chiral entities like enzymes, receptors, and nucleic acids. ucsb.edumdpi.com The distinct three-dimensional arrangement of enantiomers leads to different binding affinities and activities at these biological targets. researchgate.net

The differential interaction is often explained by the "three-point attachment model," which posits that for a chiral molecule to be distinguished by a chiral binding site, a minimum of three points of interaction are required. One enantiomer may achieve this optimal three-point fit, while its mirror image cannot, leading to a significant difference in biological effect. mdpi.com

For this compound, the spatial orientation of the methanamine group and the conformation of the benzoxepin ring are critical for its interaction with target proteins. Molecular docking studies, a computational method, can be employed to predict and analyze how each enantiomer fits into the binding pocket of a receptor or enzyme active site. researchgate.netresearchgate.net Research on conformationally restricted analogues of other compounds has shown that specific orientations are necessary for optimal activity at biological targets, such as serotonin (B10506) receptors. researchgate.net Consequently, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects. wikipedia.orgresearchgate.net

Table 5: Examples of Chiral Drugs with Stereospecific Activity
DrugActive EnantiomerTherapeutic UseNote
Citalopram(S)-(+)-citalopram (Escitalopram)AntidepressantThe (S)-enantiomer is responsible for the therapeutic effect. wikipedia.org
PropoxypheneDextropropoxypheneAnalgesicThe enantiomer, levopropoxyphene, is an antitussive. wikipedia.org
Methyldopa(S)-α-enantiomerAntihypertensiveUsed for treating gestational hypertension. unife.it

Regioselectivity Studies in Benzoxepin Synthesis and Modification

Control of Substitution Patterns on the Benzoxepin Core

The synthesis of the 1-benzoxepin scaffold with specific substitution patterns is a significant challenge that requires precise control over cyclization and functionalization reactions. The regiochemical outcome of these reactions is heavily influenced by the nature of the starting materials, the choice of catalyst, and the reaction conditions.

One common strategy for constructing the benzoxepin ring involves the intramolecular cyclization of a suitably substituted precursor. For instance, the synthesis of 2-benzoxepin-3(1H)-ones has been achieved through a three-step sequence involving an initial intermolecular Heck coupling, followed by reduction and a base-induced intramolecular condensation. The final substitution pattern on the aromatic portion of the benzoxepin core is dictated by the substituents present on the initial ortho-bromobenzaldehyde or -acetophenone starting material.

Directing groups play a crucial role in achieving regioselective C-H functionalization of the benzoxepin core. nih.gov These groups can steer a reaction to a specific position by forming a transient bond with the catalyst, bringing it into proximity with the target C-H bond. sioc-journal.cn For example, in related heterocyclic systems, a coordinating group can direct a transition metal catalyst to the ortho-position of a benzene (B151609) ring with high selectivity. vulcanchem.com While specific examples for 1-Benzoxepin-4-ylmethanamine are not extensively documented, analogous strategies using removable directing groups on similar scaffolds suggest that functionalization at specific positions of the benzoxepin ring is feasible. nih.govacs.org For instance, the benzoxazol-2-yl substituent has been successfully employed as a removable directing group for the Ir-catalyzed alkylation of C(sp³)–H bonds adjacent to a nitrogen atom in secondary amines, demonstrating exclusive activation at a specific position. acs.org

Electrophilic aromatic substitution (EAS) on the benzoxepin ring is another avenue for introducing substituents. The inherent electronic properties of the benzoxepin system, particularly the influence of the oxygen atom, will direct incoming electrophiles. byjus.com Generally, the oxygen atom acts as an activating, ortho-para director. pressbooks.pub Therefore, reactions such as bromination are expected to occur preferentially at positions ortho and para to the ring oxygen. The precise regioselectivity will also be influenced by any existing substituents on the benzene ring. pressbooks.pub

Method Key Features Regiochemical Control Analogous System Example
Intramolecular CyclizationHeck coupling followed by condensationSubstitution pattern determined by starting materials.Synthesis of 2-benzoxepin-3(1H)-ones from substituted o-bromobenzaldehydes.
Directed C-H FunctionalizationUse of removable or transient directing groupsDirecting group steers catalyst to a specific C-H bond.Benzoxazol-2-yl group directing Ir-catalyzed alkylation. acs.org
Electrophilic Aromatic SubstitutionReaction with electrophiles (e.g., Br₂)Governed by the electronic effects of the ring oxygen and existing substituents (ortho-para directing).Bromination of related aromatic ethers.

Regioselective Functionalization of the Amine Moiety

The primary amine of this compound offers a reactive handle for a variety of functionalization reactions, including N-alkylation and N-acylation. Achieving regioselectivity in these transformations is crucial to avoid undesired side reactions.

N-Alkylation: The regioselective N-alkylation of primary benzylic amines can be achieved using various methods. rsc.org One common approach is the "borrowing hydrogen" methodology, where a catalyst, such as a Mn(I) pincer complex, facilitates the atom-economic N-alkylation of amines with alcohols. organic-chemistry.org This method has been shown to be effective for a broad range of anilines and aliphatic amines. organic-chemistry.org In the context of this compound, this would involve the selective reaction at the nitrogen atom without affecting other parts of the molecule.

N-Acylation: The N-acetylation of amines is a fundamental transformation. Isopropenyl acetate (B1210297) has been demonstrated as an efficient acetylating agent for amines under solvent- and catalyst-free conditions, leading to high yields of the corresponding acetamides. researchgate.net For more complex substrates, continuous-flow methods using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst have been developed, showing excellent yields for the N-acetylation of primary benzylic amines. mdpi.com

Photocatalytic methods have also emerged as powerful tools for the regioselective functionalization of amines. nih.gov These reactions often proceed under mild conditions and can be tuned to achieve specific regiochemical outcomes by altering the reaction parameters. For instance, in a photocatalytic reaction, a switch from benzylic functionalization to methyl-group functionalization was achieved by changing the solvent from methylene (B1212753) chloride to acetonitrile. nih.gov

Functionalization Reagents/Conditions Key Features Analogous System Example
N-AlkylationMn(I) pincer catalyst, alcohol"Borrowing hydrogen" methodology, atom-economic.N-alkylation of various anilines and aliphatic amines. organic-chemistry.org
N-AcylationIsopropenyl acetate (solvent-free)High yields, no purification needed for simple amines.Acetylation of various amines. researchgate.net
N-AcylationAcetonitrile, Al₂O₃ catalyst (continuous-flow)Sustainable, high conversion for benzylic amines. mdpi.comN-acetylation of benzylamine. mdpi.com
Photocatalytic FunctionalizationPhotocatalyst, light, tunable solventMild conditions, solvent-dependent regioselectivity.Switchable functionalization of N-benzyl-N-methylaniline. nih.gov

Mechanistic Insights into Regioselective Reaction Pathways

Understanding the mechanisms that govern regioselectivity is crucial for predicting and controlling the outcomes of reactions involving this compound.

In electrophilic aromatic substitution on the benzoxepin core, the reaction proceeds through a positively charged intermediate known as a benzenonium ion. lumenlearning.com The stability of this intermediate is influenced by the substituents on the ring. The oxygen atom of the benzoxepin ring can stabilize the positive charge at the ortho and para positions through resonance, thus directing the electrophile to these sites. byjus.compressbooks.pub

For the regioselective functionalization of the amine, mechanistic considerations are also key. In photocatalytic reactions, the initial step often involves the formation of an aminium radical cation. nih.gov The subsequent deprotonation to form a neutral α-amino radical can occur at different positions, and the selectivity is influenced by factors such as bond dissociation energies and solvent effects. nih.gov Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the relative energies of different reaction pathways and transition states, helping to rationalize and predict regioselectivity.

In the case of directed C-H activation, the mechanism involves the formation of a cyclometalated intermediate. sioc-journal.cn The directing group coordinates to the metal center, and the resulting chelation effect facilitates the cleavage of a specific C-H bond that is in close spatial proximity. The stability of the resulting metallacycle is a key factor in determining the regiochemical outcome.

Influence of Reaction Conditions on Regioselectivity

Reaction conditions, including the choice of solvent, catalyst, and temperature, can have a profound impact on the regioselectivity of reactions involving the synthesis and modification of this compound.

Solvent Effects: The polarity of the solvent can significantly influence the course of a reaction. For example, in the photocatalytic functionalization of an N-benzyl-N-methylaniline derivative, a switch from methylene chloride to acetonitrile resulted in a complete change in regioselectivity from benzylic to methyl functionalization. nih.gov This is attributed to the solvent's ability to influence the rates of proton transfer and other key steps in the catalytic cycle. nih.govmdpi.com In the context of N-functionalization of tautomerizable heterocycles, the reaction yield has been shown to be highly dependent on the solvent, with different solvents favoring different tautomeric forms and thus different reaction pathways. mdpi.com

Catalyst Effects: The nature of the catalyst is a critical determinant of regioselectivity. In transition metal-catalyzed reactions, the ligands coordinated to the metal center can sterically and electronically influence the approach of the substrate and the subsequent bond-forming or bond-breaking steps. For instance, the use of a specific ligand can override the inherent substrate bias in a reaction. nih.gov Lewis acids can also influence regioselectivity by coordinating to heteroatoms and altering the electronic properties of the substrate. researchgate.netresearchgate.net For example, in Diels-Alder reactions of quinones, Lewis acids have been shown to change the reaction mechanism from non-polar to polar, thereby affecting the regiochemical outcome. researchgate.net

Temperature Effects: Temperature can play a role in determining whether a reaction is under kinetic or thermodynamic control. At lower temperatures, the product that is formed faster (the kinetic product) will predominate, while at higher temperatures, the more stable product (the thermodynamic product) is favored. This can be a useful tool for controlling the regioselectivity of a reaction.

Condition Influence on Regioselectivity Example
Solvent Can alter the stability of intermediates and transition states, and influence proton transfer rates.Switchable benzylic vs. methyl functionalization in photocatalysis by changing from CH₂Cl₂ to CH₃CN. nih.gov
Catalyst Ligands on a metal catalyst can direct the reaction to a specific site. Lewis acids can alter substrate electronics.Specific ligands can overcome substrate bias in nucleophilic transformations of epoxides. nih.gov
Temperature Can determine whether the kinetic or thermodynamic product is favored.General principle of kinetic vs. thermodynamic control.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. espublisher.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 1-Benzoxepin-4-ylmethanamine. espublisher.com Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), can determine the most stable three-dimensional arrangement of atoms in the molecule. espublisher.com This process is crucial as the geometry is the foundation for calculating other molecular properties. stackexchange.com For instance, DFT calculations can be used to determine the distribution of electrons within the molecule, identifying regions of high and low electron density, which are indicative of the molecule's reactivity. espublisher.com

Key parameters obtained from DFT calculations include:

Total Energy: The total energy of the optimized geometry provides a measure of the molecule's stability.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. espublisher.com The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. espublisher.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

The following table summarizes typical electronic properties that can be calculated for this compound using DFT.

PropertyDescriptionTypical Calculated Value Range
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.3.0 - 5.0 eV
Ionization PotentialThe minimum energy required to remove an electron from the molecule.7.0 - 9.0 eV
Electron AffinityThe energy released when an electron is added to the molecule.0.5 - 2.0 eV
Dipole MomentA measure of the overall polarity of the molecule.1.0 - 3.0 Debye

Note: The specific values will depend on the chosen DFT functional and basis set.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. iastate.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. github.iohku.hk While computationally more demanding than DFT, ab initio calculations can be used to benchmark DFT results and to study systems where DFT may not be as reliable. github.io For this compound, ab initio methods can be employed to calculate properties such as electron correlation energies, which are important for accurately describing the interactions between electrons. iastate.edu These methods are also valuable for studying excited states and other complex electronic phenomena. iastate.edu

Conformational Analysis via Computational Modeling

The flexibility of the seven-membered oxepin (B1234782) ring and the side chain in this compound gives rise to multiple possible conformations. nih.gov Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies. nih.gov Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov Methods like molecular mechanics and quantum chemical calculations can be used to systematically search for and evaluate the energies of different conformers. nih.govdiva-portal.org The results of such analyses can reveal the preferred conformation(s) of the molecule in the gas phase or in solution, which is crucial for understanding its biological activity and interactions with other molecules. nih.gov For example, studies on similar conformationally restricted phenethylamine (B48288) analogues have shown that the spatial orientation of the amine side chain is a key determinant of receptor binding. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational landscape by simulating the atomic motions over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that are accessible at a given temperature. mdpi.com This approach can reveal not only the stable conformers but also the transition pathways between them. biorxiv.org For this compound, MD simulations could be used to study the flexibility of the oxepin ring and the rotational freedom of the aminomethyl side chain. mdpi.com The resulting conformational landscape can provide insights into the molecule's dynamic behavior and how it might adapt its shape to bind to a biological target. nih.govnih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. sgs-institut-fresenius.deresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in combination with DFT. nih.gov These calculated shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. scielo.org.za These calculations can predict the positions of the absorption bands in the infrared (IR) spectrum, which correspond to the different vibrational modes of the molecule (e.g., stretching, bending). scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. nih.govscielo.org.za

The following table provides an example of how predicted spectroscopic data for this compound might be presented.

Spectroscopic TechniquePredicted PropertyTypical Calculated Values
¹H NMRChemical Shifts (ppm)Aromatic protons: 6.8-7.5; Oxepin protons: 4.5-6.0; CH₂N protons: 2.5-3.5; NH₂ protons: 1.5-3.0
¹³C NMRChemical Shifts (ppm)Aromatic carbons: 110-160; Oxepin carbons: 70-140; CH₂N carbon: 40-50
IRVibrational Frequencies (cm⁻¹)N-H stretch: 3300-3500; C-H stretch (aromatic): 3000-3100; C-H stretch (aliphatic): 2800-3000; C=C stretch (aromatic): 1450-1600; C-O-C stretch: 1050-1250
UV-Visλmax (nm)~220-280

Note: These are generalized predictions and the actual values can vary based on the specific computational method and solvent effects.

Study of Reaction Mechanisms and Transition States using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. ims.ac.jpchemrxiv.org For reactions involving this compound, computational studies can be used to explore different possible reaction pathways and determine the most energetically favorable one. nih.govmdpi.com By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. mdpi.com This information is crucial for understanding the kinetics and feasibility of a reaction. mdpi.com For instance, the mechanism of a ring-opening reaction or a substitution reaction involving the amine group could be investigated using these methods. nih.gov

Ligand-Protein Interaction Studies (if applicable as a scaffold for drug design research)

The benzoxepine (B8326511) moiety, the central structural feature of this compound, has been identified as a valuable scaffold in drug design. Molecular docking and other computational techniques have been employed to investigate the interactions of benzoxepine derivatives with various protein targets, revealing their potential in different therapeutic areas.

One area of investigation has been in the development of antimicrobial agents. A study on a series of novel dihydrobenzoxepin linked to 1,2,3‐triazole scaffolds demonstrated their potential as antibacterial and antifungal agents. dntb.gov.ua Molecular docking studies of these compounds against the Staphylococcus aureus protein (PDB ID: 2ZCS) revealed significant binding interactions. For instance, certain derivatives exhibited docking scores ranging from -7.12 to -8.63 Kcal/mol. dntb.gov.ua The most potent compounds were found to form key hydrogen bonds with amino acid residues such as Tyr248, Arg171, Arg265, Lys273, and Ser21 within the active site of the protein. dntb.gov.ua These computational findings were instrumental in understanding the structure-activity relationships of these benzoxepine derivatives.

Another research avenue for the benzoxepine scaffold has been as an inhibitor of enzymes implicated in human diseases. For example, derivatives of benzo[b]oxepine have been investigated as potential antifungal agents through the inhibition of sterol 14α-demethylase (CYP51). Molecular docking studies showed that these compounds could effectively bind to the active site of the fungal CYP51 enzyme, with some derivatives showing promising docking fitness scores between 59.41 and 80.87. impactfactor.org

Furthermore, the benzoxepine scaffold has been explored for its potential as an estrogen receptor (ER) modulator. A computational structure-activity relationship investigation was conducted on benzoxepin-derived modulators, highlighting the receptor's tolerance for this novel molecular scaffold. acs.org The study explored the impact of functional group substitutions on the benzoxepine ring, correlating enhanced lipophilicity with increased binding affinity for the ERβ subtype. molaid.com

The following interactive data table summarizes the findings from a molecular docking study of benzoxepine-1,2,3-triazole acetamide (B32628) derivatives against S. aureus protein (2ZCS). dntb.gov.ua

CompoundDocking Score (Kcal/mol)Interacting Residues
4-nitrophenyl acetamide (5c)-8.63Tyr248, Arg171, Arg265, Lys273, Ser21
4-chlorophenyl acetamide (5d)-7.85---
morpholinyl-4-hydroxy phenyl (5e)-7.42---
piperazinyl-4-methylphenyl (5f)-7.12---
morpholinyl-4-hydroxyphenyl (5i)-7.65---

Note: Detailed interacting residues were only provided for the most potent compound in the source material.

QSAR and QSPR for Correlating Structure with Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

While a specific QSAR or QSPR study focused solely on this compound and its close analogs is not extensively documented in publicly available literature, the principles of these methods are widely applied to scaffolds like benzoxepine. For instance, a QSAR study was conducted on benzoxepin-derived estrogen receptor modulators to understand the structural requirements for ERα/β selectivity. molaid.com This study developed a QSAR model with a squared correlation coefficient (R²) of 0.84, indicating a strong correlation between the selected descriptors and the observed biological activity. molaid.com The predictive quality of the model was confirmed with a cross-validated R² (Q²) of 0.72. molaid.com The model highlighted that enhanced lipophilicity of substituents on the benzoxepine ring correlated with enhanced ERβ binding. molaid.com

In general, QSAR and QSPR models for benzoxepine derivatives would involve the calculation of a variety of theoretical parameters, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods like Density Functional Theory (DFT).

Steric Descriptors: These quantify the size and shape of the molecule and its substituents. Examples include molecular weight, van der Waals volume, and various topological indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which describes the molecule's distribution between an oily and an aqueous phase.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

The development of a robust QSAR or QSPR model for a series of this compound derivatives would allow for the prediction of the biological activity or properties of untested analogs, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising compounds.

The table below provides a summary of the statistical parameters from the QSAR study on benzoxepin-derived estrogen receptor modulators. molaid.com

Statistical ParameterValue
R² (training set)0.84
RMSE (training set)0.30
Q² (test set)0.72
RMSE (test set)0.18

1 Benzoxepin 4 Ylmethanamine As a Chemical Scaffold and Precursor in Organic Synthesis

Utilization in the Construction of Fused Heterocyclic Systems

The strategic placement of a primary amine adjacent to the benzoxepin ring system makes 1-Benzoxepin-4-ylmethanamine a potent synthon for the construction of more complex, multi-ring structures. The amine and the adjacent methylene (B1212753) group can participate in cyclization reactions to form new rings fused to the parent benzoxepin scaffold. evitachem.com This approach is a cornerstone of heterocyclic chemistry, enabling the synthesis of novel chemical entities with unique three-dimensional shapes and biological properties. beilstein-journals.orgmdpi.com

The primary amine can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of fused five- or six-membered heterocyclic rings. For instance, reaction with β-ketoesters or their equivalents could lead to the formation of pyrimido[5',4':4,5]benzo[b]oxepine derivatives. Similarly, condensation with dicarbonyl compounds or their surrogates can be employed to construct fused pyrazine (B50134) or diazepine (B8756704) rings.

Another powerful strategy involves the intramolecular cyclization of derivatives of this compound. beilstein-journals.org After initial N-acylation with a reagent containing a latent electrophilic site, a subsequent ring-closing reaction can be triggered. This "tert-amino effect" can be used to generate a variety of fused systems. beilstein-journals.org For example, acylation with an α-haloacetyl chloride followed by base-induced cyclization would yield a piperazinone-fused benzoxepin. These synthetic strategies underscore the utility of this scaffold in generating novel, complex heterocyclic architectures. nih.govorganic-chemistry.orgnih.gov

Table 1: Plausible Fused Heterocyclic Systems Derived from this compound
Target Fused SystemRequired Reagent/StrategyResulting Core StructureRelevant Synthetic Principle
Imidazo[4,5-d]benzoxepineFormic acid or orthoformate followed by cyclizationBenzoxepin fused with an imidazole (B134444) ringCondensation/Cyclization
Pyrimido[5',4':4,5]benzo[b]oxepineβ-Dicarbonyl compound (e.g., malonic ester)Benzoxepin fused with a pyrimidine (B1678525) ringCyclocondensation
Pyrrolo[3,4-d]benzoxepine2,5-Hexanedione (via Paal-Knorr synthesis)Benzoxepin fused with a pyrrole (B145914) ringPaal-Knorr Synthesis Analogue
evitachem.comlookchem.comresearchgate.netTriazino[5,6-d]benzoxepineReaction with hydrazine (B178648) followed by a one-carbon synthonBenzoxepin fused with a triazine ringMulti-step Heterocycle Formation nih.gov

Precursor for Advanced Amines and Substituted Benzoxepins

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of more complex "advanced" amines and amides through standard organic transformations like N-alkylation and N-acylation. rsc.orgmdpi.comnih.gov These reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

N-Alkylation and N-Acylation: The nucleophilic primary amine can be readily converted into secondary or tertiary amines by reaction with alkyl halides or through reductive amination with aldehydes and ketones. sioc-journal.cn Furthermore, acylation with a diverse range of acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a corresponding library of amides. mdpi.comresearchgate.net Sulfonamides, another important class of functional groups in drug discovery, can be prepared by reacting the amine with various sulfonyl chlorides.

Synthesis of Substituted Benzoxepins: Beyond modifying the amine, the benzoxepin core itself can be further functionalized. While direct functionalization of the benzoxepin ring can be challenging, transformations of existing substituents on the aromatic portion of the molecule (if present in the starting material for the synthesis of this compound) offer a route to new analogues. These transformations allow for fine-tuning of the electronic and steric properties of the scaffold. rsc.orgnih.gov

Table 2: Examples of Advanced Amine and Amide Derivatives from this compound
Derivative ClassSynthetic MethodReagent ExampleResulting Functional Group
Secondary AmineReductive AminationAcetone, NaBH(OAc)₃N-isopropylamine
Tertiary AmineN-AlkylationBenzyl bromide, K₂CO₃N,N-dibenzylamine (via double alkylation)
AmideN-AcylationBenzoyl chloride, Et₃NN-benzoyl amide
SulfonamideN-Sulfonylationp-Toluenesulfonyl chlorideN-tosyl sulfonamide
UreaReaction with IsocyanatePhenyl isocyanateN-phenyl urea

Applications in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technology for rapidly generating large numbers of diverse compounds for high-throughput screening. researchgate.net The this compound scaffold is an excellent candidate for inclusion in such libraries due to its "drug-like" properties and the presence of a synthetically versatile primary amine handle. acs.orgnih.gov

This amine allows for the straightforward attachment of the benzoxepin scaffold to a solid support, such as a Wang resin, via an appropriate linker. nih.govgoogle.com.na Once anchored, the benzoxepin core can be subjected to a series of reactions, with different building blocks added in each step to create a large library of resin-bound compounds. Alternatively, in a solution-phase approach, the core scaffold can be reacted with a library of diverse chemical inputs (e.g., a collection of different carboxylic acids or aldehydes) in a parallel fashion. researchgate.net

The structural rigidity of the benzoxepin core combined with the flexibility to introduce a wide variety of substituents on the amine makes it an attractive framework for exploring chemical space. nih.gov Scaffolds like the structurally related 1,4-benzodiazepines have been successfully employed in combinatorial libraries to identify potent and selective ligands for various biological targets. researchgate.netnih.govnih.gov By analogy, a library of this compound derivatives would allow for the systematic exploration of the space around the core, facilitating the discovery of novel bioactive compounds. The use of building blocks in solid-phase synthesis is a well-established method for creating such libraries efficiently. researchgate.netnih.govnih.gov

Development of Structure-Activity Relationship (SAR) Studies based on the Benzoxepin Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how chemical structure correlates with biological activity. The this compound scaffold serves as an excellent template for systematic SAR exploration. acs.org By synthesizing and evaluating series of analogues, researchers can identify the key structural features required for potency and selectivity against a given biological target. lookchem.comnih.govlongdom.org

A typical SAR campaign based on this scaffold would involve systematic modifications at several key positions:

The Amine Group (R¹): The primary amine can be converted to a wide range of secondary and tertiary amines, amides, sulfonamides, and ureas to probe the importance of basicity, hydrogen bond donor/acceptor properties, and steric bulk at this position. nih.govchemisgroup.us

The Methylene Linker: While less commonly modified, changes to the linker between the benzoxepin ring and the amine could be explored to alter the vector and flexibility of the side chain.

The Benzene (B151609) Ring (R², R³): The aromatic ring can be substituted with a variety of electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro) at different positions. This allows for the investigation of electronic effects and the exploration of specific interactions with pockets in the target protein. nih.govmdpi.com

Data from these studies, often presented in tabular format, allows medicinal chemists to build a model of the pharmacophore and design new compounds with improved properties. researchgate.netvt.edu

Table 3: Illustrative Structure-Activity Relationship (SAR) Table for the this compound Scaffold
CompoundR¹ (on Amine)R² (on Benzene Ring)R³ (on Benzene Ring)Hypothetical Biological Activity (IC₅₀, nM)Rationale/Comments based on General SAR Principles nih.govmdpi.com
Parent-H-H-H1000Baseline activity of the core scaffold.
Analogue 1-CH₃-H-H850Small alkyl substitution may slightly alter basicity or steric profile.
Analogue 2-C(O)Ph-H-H500Amide introduces H-bond acceptor and potential for new hydrophobic interactions (phenyl group). Loss of basicity.
Analogue 3-H7-Cl-H250Electron-withdrawing group like chloro often enhances binding through specific interactions or by modifying electronics.
Analogue 4-H8-OCH₃-H600Electron-donating group can serve as H-bond acceptor and influence metabolic stability.
Analogue 5-C(O)Ph7-Cl-H50Synergistic effect of combining favorable substitutions identified in previous analogues.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of the benzoxepine (B8326511) core is a critical step in producing 1-Benzoxepin-4-ylmethanamine. Current multi-step methods can be resource-intensive. evitachem.com Future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Key Research Objectives:

Catalytic Cycloaddition Reactions: Investigation into transition-metal-catalyzed cycloaddition reactions could provide a direct and atom-economical route to the benzoxepine skeleton. For instance, rhodium(III)-catalyzed cycloadditions of substrates like 2-vinylphenols with alkynes have shown promise for creating the benzoxepine ring system and warrant further investigation. nih.gov

Annulation Strategies: Lanthanide-mediated annulation reactions, such as the La(OTf)3-mediated [3+3]-annulation between benzoxepine precursors and aminocrotonates, could be adapted to build the core structure with functional handles suitable for conversion to the methanamine group. researchgate.net

Intramolecular Cyclizations: Exploring base-mediated intramolecular cyclizations, such as 7-exo-dig cyclizations of functionalized precursors, could offer a powerful strategy for constructing the seven-membered ring. nih.gov These methods can provide high yields and control over the ring-closing process.

Microwave-Assisted Synthesis: The application of microwave irradiation to key synthetic steps could significantly reduce reaction times and improve yields, offering a more efficient pathway for library synthesis. researchgate.net

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Features/Advantages Relevant Research
Rhodium-Catalyzed Cycloaddition2-vinylphenol, functionalized alkynesHigh catalytic activity, atom economy nih.gov
Lanthanide-Mediated AnnulationBenzoxepine-3-carboxylates, aminocrotonatesForms C-C and C-N bonds efficiently researchgate.net
Base-Mediated 7-exo-dig CyclizationO-propargylated intermediatesHigh yield, controlled ring formation nih.gov

Investigation of Advanced Derivatization Strategies

The primary amine functionality of this compound is a prime target for derivatization to explore structure-activity relationships (SAR). Advanced derivatization can modulate the compound's physicochemical properties and biological activity.

Areas for Exploration:

Fluorogenic Derivatization: Reacting the primary amine with fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can create fluorescent derivatives. nih.gov This is useful not only for creating novel molecular probes but also for developing sensitive analytical methods for tracking the compound in biological systems.

Bio-conjugation: The amine group can be used as a handle to conjugate the molecule to biomolecules, such as peptides or antibodies, to create targeted therapeutic agents or research tools.

Formation of Stable Adducts for Analysis: Derivatization with reagents like benzaldehyde (B42025) can form stable, UV-active derivatives, facilitating quantification at low levels using standard HPLC-UV instrumentation. researchgate.net This strategy is crucial for pharmacokinetic and metabolic studies.

Ring Modification: In addition to modifying the amine group, derivatization can be explored on the benzoxepine ring itself. Reactions such as electrophilic aromatic substitution on the benzene (B151609) portion or functionalization of the oxepine ring can yield novel analogues.

Derivatization Approach Reagent Example Purpose / Application Relevant Research
Fluorogenic Labeling4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Creation of fluorescent probes, sensitive detection nih.gov
Analytical DerivatizationBenzaldehydeFormation of stable, UV-active adducts for HPLC analysis researchgate.net
Sulfonamide FormationArylsulfonyl ChloridesModulation of biological activity, SAR studies lshtm.ac.uk
Ring FunctionalizationElectrophiles (e.g., Br₂)Introduction of functional groups on the aromatic ring for further modification

In-depth Conformational and Stereochemical Analysis

The seven-membered oxepine ring is not planar and can exist in multiple conformations, such as chair and twist-boat forms. ingentaconnect.comcdnsciencepub.com The specific conformation and the stereochemistry of the methanamine substituent can profoundly influence the molecule's interaction with biological targets.

Future Research Focus:

Dynamic NMR Studies: While initial studies have been performed on related substituted 2,3,4,5-tetrahydro-1-benzoxepins, a detailed dynamic ¹H and ¹³C NMR analysis of this compound itself in various solvents is needed. ingentaconnect.comcdnsciencepub.com This would elucidate the equilibrium between different conformers (e.g., chair vs. twist-boat) and the energy barriers between them.

Chiral Resolution and Stereochemistry: The C4 position is a stereocenter, meaning the compound exists as a pair of enantiomers. It is critical to perform chiral resolution to separate the enantiomers. Subsequent biological testing is necessary, as it has been shown in related compounds that one enantiomer is often significantly more active than the other. lshtm.ac.uk

X-ray Crystallography: Obtaining a crystal structure of the molecule, or its derivatives, would provide definitive proof of its solid-state conformation and absolute stereochemistry.

Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration of the chiral centers without the need for crystallization, providing a powerful tool for stereochemical assignment.

Conformer Relative Stability Factor Analytical Technique Key Finding from Related Systems
Chair (C)Steric and electronic effectsDynamic NMROften the most stable form for unsubstituted or simply substituted benzoxepins. cdnsciencepub.com
Twist-Boat (TB)Destabilized chair interactionsDynamic NMRBecomes a significant contributor when substituents introduce strong nonbonding interactions in the chair form. ingentaconnect.comcdnsciencepub.com

Application of Emerging Spectroscopic Techniques

To gain a deeper molecular-level understanding of this compound, researchers should look beyond conventional spectroscopy. Emerging techniques can provide unprecedented detail about its structure, interactions, and local environment. espublisher.com

Potential Techniques to Apply:

Solid-State NMR (ssNMR): For analyzing the compound in a solid or aggregated state, ssNMR can provide information on molecular structure, packing, and dynamics at the polymer-filler interface if formulated into a composite material. mdpi.com

Optical Photothermal Infrared (O-PTIR) Spectroscopy: This technique combines the spatial resolution of atomic force microscopy with the chemical identification power of infrared spectroscopy. It could be used to analyze the distribution and chemical state of the compound within a complex matrix (e.g., a biological tissue or polymer) at the submicron level. spectroscopyonline.com

Raman Spectroscopy: This non-destructive technique provides information on vibrational states and can be particularly useful for studying derivatives containing carbon-based materials or for monitoring reactions in situ. mdpi.com

Mass Spectrometry Imaging (MSI): To visualize the distribution of this compound and its metabolites in tissue sections, providing critical information for pharmacology and toxicology without the need for labeling.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry offers a powerful, complementary approach to experimental studies for understanding reaction mechanisms, conformational preferences, and electronic properties. mdpi.com

Proposed Computational Studies:

Density Functional Theory (DFT) for Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways for novel synthetic routes. nih.govnih.gov This can help optimize reaction conditions and predict the feasibility of new synthetic strategies before attempting them in the lab.

Conformational Energy Mapping: High-level computational modeling can map the potential energy surface (PES) of the benzoxepine ring, identifying all stable conformers and the transition states connecting them. smu.edu This would complement dynamic NMR studies and provide a more complete picture of the molecule's flexibility.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in a solvated environment or in the presence of a biological target (e.g., an enzyme or receptor). This can reveal key intermolecular interactions, predict binding modes, and explain the mechanistic basis of its biological activity.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to calculated electron densities to characterize non-covalent interactions that are often crucial in dictating conformational stability and receptor binding. rsc.org

Computational Method Area of Investigation Information Yielded Relevant Research
Density Functional Theory (DFT)Synthetic reaction pathwaysTransition state energies, reaction barriers, mechanism validation nih.govnih.gov
Potential Energy Surface (PES) ScanConformational analysisIdentification of stable conformers and interconversion barriers smu.edu
Molecular Dynamics (MD)Ligand-receptor interactionsBinding free energies, dominant intermolecular forces, binding poses rsc.org
Automated Transition-State SearchReaction discoveryPrediction of novel reaction pathways and unexpected products mdpi.com

Q & A

Q. How can researchers optimize enantioselective synthesis of chiral derivatives?

  • Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Compare kinetic resolution outcomes using Burkholderia cepacia lipase .

Key Considerations for Methodological Rigor

  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed supplementary data for compound characterization .
  • Ethics : For in vitro studies, comply with institutional biosafety protocols; avoid human/animal testing without explicit approval .
  • Data Contradictions : Apply iterative analysis frameworks from qualitative research to reconcile conflicting bioactivity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.